2-hydrazinyl-N-(naphthalen-1-yl)-2-oxoacetamide
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Overview
Description
2-hydrazinyl-N-(naphthalen-1-yl)-2-oxoacetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a hydrazinyl group, a naphthalene ring, and an oxoacetamide moiety, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazinyl-N-(naphthalen-1-yl)-2-oxoacetamide typically involves the reaction of hydrazine derivatives with naphthalene-based compounds. One common method involves the condensation of 2-hydrazinyl-2-oxoacetamide with naphthalene-1-carboxaldehyde in the presence of an acid catalyst such as hydrochloric acid in ethanol . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-hydrazinyl-N-(naphthalen-1-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.
Reduction: The oxoacetamide moiety can be reduced to form amine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amine derivatives.
Substitution: Substituted hydrazinyl derivatives.
Scientific Research Applications
2-hydrazinyl-N-(naphthalen-1-yl)-2-oxoacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-hydrazinyl-N-(naphthalen-1-yl)-2-oxoacetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The naphthalene ring and hydrazinyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-hydrazinyl-N-phenyl-2-oxoacetamide
- 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-oxoacetamide
- 2-hydrazinyl-N-(4-methoxyphenyl)-2-oxoacetamide
Uniqueness
2-hydrazinyl-N-(naphthalen-1-yl)-2-oxoacetamide is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties compared to its phenyl or substituted phenyl analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C12H11N3O2 |
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Molecular Weight |
229.23 g/mol |
IUPAC Name |
2-hydrazinyl-N-naphthalen-1-yl-2-oxoacetamide |
InChI |
InChI=1S/C12H11N3O2/c13-15-12(17)11(16)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,13H2,(H,14,16)(H,15,17) |
InChI Key |
ULOBRFRFVFHLNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN |
Origin of Product |
United States |
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